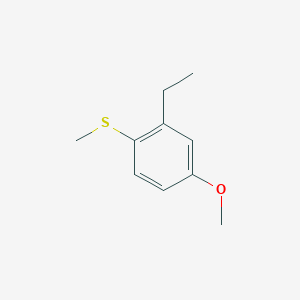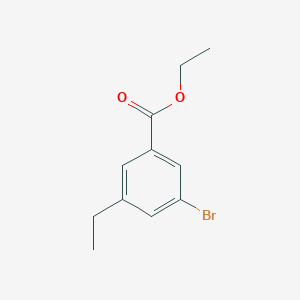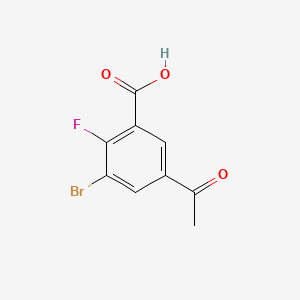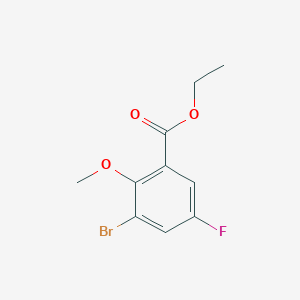![molecular formula C11H16BN3O4S2 B14025623 2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL](/img/structure/B14025623.png)
2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL is a complex organoboron compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thieno[3,2-D][1,2,3]diazaborinin core, which is a heterocyclic structure containing both sulfur and boron atoms. The presence of the morpholinoethyl group and sulfonyl functionality further enhances its chemical reactivity and versatility.
準備方法
The synthesis of 2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-D][1,2,3]diazaborinin core: This step involves the cyclization of appropriate precursors under controlled conditions to form the heterocyclic core.
Introduction of the morpholinoethyl group: This step involves the nucleophilic substitution reaction where the morpholinoethyl group is introduced to the core structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
化学反応の分析
2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and catalysts for industrial processes.
作用機序
The mechanism of action of 2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL can be compared with other similar compounds, such as:
Thieno[3,2-D][1,2,3]diazaborinin derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Morpholinoethyl sulfonyl compounds: These compounds contain the morpholinoethyl sulfonyl group but have different core structures.
The uniqueness of this compound lies in its combination of the thieno[3,2-D][1,2,3]diazaborinin core with the morpholinoethyl sulfonyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H16BN3O4S2 |
|---|---|
分子量 |
329.2 g/mol |
IUPAC名 |
4-[2-(1-hydroxythieno[3,2-d]diazaborinin-2-yl)sulfonylethyl]morpholine |
InChI |
InChI=1S/C11H16BN3O4S2/c16-12-10-1-7-20-11(10)9-13-15(12)21(17,18)8-4-14-2-5-19-6-3-14/h1,7,9,16H,2-6,8H2 |
InChIキー |
CKQJDLFJEKLFIA-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(C=NN1S(=O)(=O)CCN3CCOCC3)SC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10,16-dimethyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14025550.png)
![tert-butyl 2-amino-3a,4,7,7a-tetrahydrothiazolo[5,4-c]pyridine-5(6H)-carboxylate](/img/structure/B14025554.png)
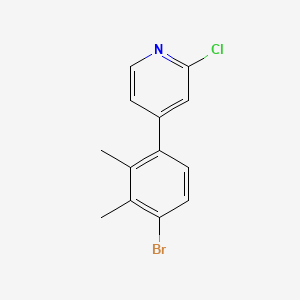

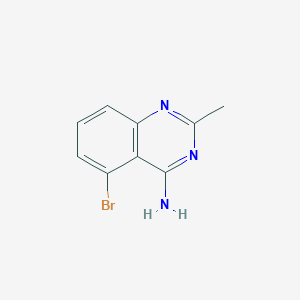
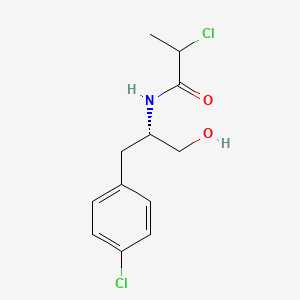
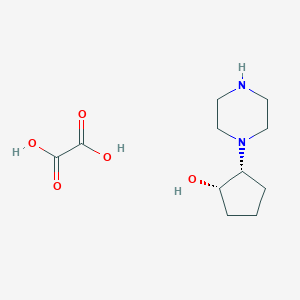

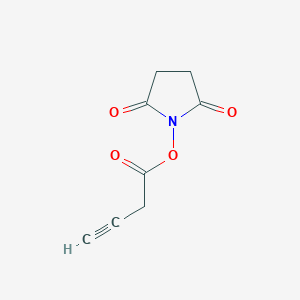
![2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol](/img/structure/B14025592.png)
